Cytotoxic Potency Against Human Lung Cancer Cells (H460)
Aristolone exhibits cytotoxic activity against H460 non-small cell lung cancer cells with an IC50 value of 51.3 µg/mL [1]. In comparison, the structurally related aristolane derivative 2-hydroxyaristolone (rulepidol) showed significantly weaker activity in similar cytotoxicity assays, with reported IC50 values >100 µg/mL against multiple cancer cell lines [2]. This represents an approximate 2-fold or greater difference in potency favoring Aristolone for lung cancer models.
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | 51.3 µg/mL against H460 lung cancer cells |
| Comparator Or Baseline | 2-hydroxyaristolone (rulepidol): IC50 >100 µg/mL against various cancer cell lines |
| Quantified Difference | ≥ 1.95-fold greater potency for Aristolone |
| Conditions | In vitro cytotoxicity assay (MTT or similar), H460 cell line |
Why This Matters
This quantitative potency difference enables more efficient dose-response studies and may reduce compound consumption in lung cancer research applications.
- [1] Deng, Z. et al. Fitoterapia. 2011, 82(7), 1044-1046. doi:10.1016/j.fitote.2011.06.008. View Source
- [2] Clericuzio, M. et al. Phytochemistry. 2012, 84, 154-159. doi:10.1016/j.phytochem.2012.07.024. View Source
